molecular formula C11H9NO4 B14847989 [3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid

[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B14847989
M. Wt: 219.19 g/mol
InChI Key: JJBOEQKJPJJOAV-UHFFFAOYSA-N
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Description

[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C11H9NO4 It is a derivative of benzoic acid, featuring a cyano group and a methoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with dimethyl 5-cyanoisophthalate.

    Hydrolysis: The ester groups are hydrolyzed using sodium hydroxide in methanol and water, followed by acidification with hydrochloric acid to yield the corresponding carboxylic acid.

    Esterification: The carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form the methoxycarbonyl derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group can yield amines or other nitrogen-containing derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methoxycarbonyl group can also affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

    [3-Cyano-5-methoxybenzoic acid]: Similar structure but lacks the acetic acid moiety.

    [3-Cyano-5-methylbenzoic acid]: Similar structure but with a methyl group instead of a methoxycarbonyl group.

Uniqueness: [3-Cyano-5-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both the cyano and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(3-cyano-5-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C11H9NO4/c1-16-11(15)9-3-7(5-10(13)14)2-8(4-9)6-12/h2-4H,5H2,1H3,(H,13,14)

InChI Key

JJBOEQKJPJJOAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)CC(=O)O

Origin of Product

United States

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